3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Description
Contextualization within Contemporary Organic and Medicinal Chemistry Research
Benzamide (B126) derivatives are foundational building blocks in modern drug discovery and organic synthesis. Their versatile structure allows for extensive modification, enabling chemists to fine-tune pharmacological and physicochemical properties. This adaptability has led to the development of benzamides with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
In contemporary research, the benzamide core is frequently employed as a scaffold to design multi-target directed ligands, particularly for complex multifactorial diseases like Alzheimer's. For instance, novel benzamide derivatives have been synthesized and investigated as potent inhibitors of enzymes crucial to disease pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1). The ability to introduce various substituents on both the benzene (B151609) ring and the amide nitrogen allows for detailed structure-activity relationship analyses, making the benzamide framework a valuable tool in the quest for new therapeutic agents. Investigations into this class of compounds continue to yield promising leads for bioactive molecules.
Historical Development and Evolution of Benzamide Scaffolds in Academic Investigations
The study of benzamide, the simplest amide derivative of benzoic acid, has a long history, with initial reports dating back to the 19th century. Its journey from a simple organic compound to a cornerstone of pharmaceutical development illustrates the evolution of medicinal chemistry. Early investigations focused on fundamental synthesis methods, such as the reaction of benzoic acids with amines or the hydrolysis of nitriles.
Over the decades, the academic focus shifted towards the biological potential of substituted benzamides. In psychiatry, for example, the development of benzamide derivatives like Sulpiride and Amisulpiride marked a significant advancement in the treatment of psychotic disorders. These successes spurred further academic inquiry into how structural modifications of the benzamide scaffold could influence biological activity. Researchers have developed numerous synthetic pathways, including environmentally friendly methods, to generate extensive libraries of benzamide derivatives for biological screening. This continuous evolution has solidified the benzamide scaffold's reputation as a highly adaptable and pharmacologically significant structure in academic and industrial research.
Rationale for the Comprehensive Academic Study of 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
The specific compound this compound serves as a compelling subject for academic study due to its unique combination of structural features: a disubstituted benzamide core and a heterocyclic N-alkyl substituent. The rationale for its investigation is twofold, focusing on its potential to expand fundamental chemical knowledge and explore new biological functions.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological effect. The systematic study of this compound can provide valuable data points for understanding the SAR of N-substituted benzamides.
The N-[(oxolan-2-yl)methyl] Substituent: The N-substituent of a benzamide is critical for determining its biological role. The oxolane (tetrahydrofuran) ring is a common motif in bioactive natural products and is known to influence properties such as solubility and receptor interaction. nih.gov The N-(oxolan-2-ylmethyl) group, also known as a tetrahydrofurfuryl group, introduces a flexible, polar, and chiral element. SAR studies on analogous compounds, such as N-[(thiophen-3-yl)methyl]benzamides, have shown that the nature of the N-linked heterocyclic ring is crucial for activity, in that case as influenza fusion inhibitors. mdpi.com Analyzing the impact of the oxolane moiety in this context can reveal new insights into how such groups can be used to optimize drug candidates.
| Compound Class | Key SAR Findings | Biological Target/Activity | Reference |
| Benzamide/Picolinamide Derivatives | Para-substituted side chains showed more potent inhibition. Picolinamide derivatives were more potent than benzamide derivatives. | Acetylcholinesterase (AChE) Inhibition | researchgate.net |
| Bis-Benzamides | A nitro group at the N-terminus was essential for activity. The C-terminus could be a methyl ester or primary carboxamide. | Androgen Receptor-Coactivator Interaction | |
| 3,5-Disubstituted Benzamides | Optimization of substituents led to potent activators with good oral availability. | Glucokinase Activation | nih.gov |
| N-[(Thiophen-3-yl)methyl]benzamides | Modifications of the thiophene (B33073) and phenyl rings, as well as the linker, significantly impacted antiviral activity. | Influenza Virus Fusion Inhibition | mdpi.com |
The unique structure of this compound makes it a valuable tool for exploring novel mechanistic pathways. Benzamide derivatives are known to exert their biological effects through diverse mechanisms, including enzyme inhibition and the disruption of protein-protein interactions.
By serving as a chemical probe, this compound can be used to investigate new or underexplored biological targets. For instance, the combination of a 3,5-dimethoxyaryl group and a tetrahydrofuran (B95107) moiety may confer affinity for targets not previously associated with simpler benzamides. Biochemical studies using this compound could reveal its ability to modulate specific signaling pathways, such as the Hedgehog pathway, for which other novel benzamides have been identified as antagonists. Furthermore, its potential to interfere with protein-protein interactions, a critical mechanism in cancer progression, warrants investigation. The study of such specific molecules is essential for uncovering new therapeutic strategies and deepening the understanding of complex biological systems.
Properties
IUPAC Name |
3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJONPJZHPFFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide
Strategic Design of Retrosynthetic Pathways for the Target Compound
The retrosynthetic analysis of 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE logically commences with the disconnection of the most synthetically accessible bond. The central amide linkage is the most apparent point for disconnection (C-N bond cleavage), as numerous methods exist for its formation. This primary disconnection yields two key building blocks: the carboxylic acid precursor, 3,5-dimethoxybenzoic acid , and the amine precursor, (oxolan-2-yl)methylamine (also known as (tetrahydrofuran-2-yl)methanamine).
This retrosynthetic strategy is highly efficient as it breaks down the target molecule into two commercially available or readily synthesizable starting materials. The core challenge then lies in the effective coupling of these two fragments, which is addressed by exploring various amide bond formation methodologies. The simplicity of this two-component approach makes it amenable to various optimization strategies, including the use of different coupling reagents and energy sources to enhance reaction efficiency and yield.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent precursors. This section details the established and optimized routes for obtaining 3,5-dimethoxybenzoic acid derivatives and (oxolan-2-yl)methylamine precursors.
Preparation of 3,5-Dimethoxybenzoic Acid Derivatives
3,5-Dimethoxybenzoic acid is a crucial precursor that can be synthesized through several established methods. A common and effective route begins with 3,5-dihydroxybenzoic acid. The synthesis involves the methylation of the two phenolic hydroxyl groups.
A typical procedure involves dissolving 3,5-dihydroxybenzoic acid in a suitable solvent like acetone, followed by the addition of a base, such as potassium carbonate, to deprotonate the hydroxyl groups. A methylating agent, most commonly dimethyl sulfate (B86663), is then added to the reaction mixture. The reaction is typically heated to reflux to ensure complete methylation. Following the reaction, a basic workup with sodium hydroxide (B78521) is often employed to hydrolyze any unreacted dimethyl sulfate and ensure the carboxyl group is in its salt form. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the desired 3,5-dimethoxybenzoic acid, which can then be isolated by filtration with high purity and yield.
Alternative routes can start from other precursors, but the methylation of 3,5-dihydroxybenzoic acid remains one of the most direct and widely used laboratory and industrial methods. The resulting 3,5-dimethoxybenzoic acid can be further activated, for instance, by conversion to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to facilitate the subsequent amidation reaction.
Synthesis of (Oxolan-2-yl)methylamine Precursors
(Oxolan-2-yl)methylamine is the second key building block. While commercially available, its synthesis can be achieved through various routes, often starting from (oxolan-2-yl)methanol.
One common synthetic pathway involves a three-step sequence:
Activation of the Hydroxyl Group : The primary alcohol of (oxolan-2-yl)methanol is first converted into a good leaving group. This is typically achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. This step yields the corresponding tosylate or mesylate ester.
Nucleophilic Substitution : The resulting sulfonate ester is then subjected to nucleophilic substitution with a nitrogen source. A common method is the Gabriel synthesis, where the ester is treated with potassium phthalimide (B116566). Alternatively, sodium azide (B81097) (NaN₃) can be used to form an alkyl azide intermediate.
Deprotection/Reduction : In the final step, if the Gabriel synthesis was used, the phthalimide group is removed by hydrazinolysis (using hydrazine) to release the primary amine. If the azide route was followed, the azide is reduced to the amine, typically through catalytic hydrogenation (e.g., H₂/Pd-C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).
Another approach involves the reduction of 2-cyanotetrahydrofuran, though the starting nitrile is less common. Reductive amination of tetrahydrofuran-2-carbaldehyde (B1329454) could also provide a direct route to the desired amine. The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations, particularly when using azides.
Optimization of Amide Bond Formation Methodologies for this compound
The formation of the amide bond is the cornerstone of this synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
Exploration of Diverse Coupling Reagents and Conditions
A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions with high yields. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce racemization (if chiral centers are present), additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. rsc.org
Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly effective but generate hexamethylphosphoramide (B148902) (HMPA), a carcinogen, as a byproduct.
Uronium/Aminium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and high yields, particularly with the addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA). rsc.org
The selection of the optimal coupling reagent and conditions depends on factors like substrate steric hindrance, desired purity, and cost. For the synthesis of this compound, an EDC/HOBt system in a polar aprotic solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) at room temperature typically provides excellent results.
| Coupling Reagent | Additive(s) | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| EDC | HOBt, HOAt | DCM, DMF | Water-soluble urea (B33335) byproduct (easy removal) | Can cause racemization without additive |
| DCC | HOBt | DCM, THF | Inexpensive, high reactivity | Insoluble DCU byproduct can be difficult to remove completely |
| HATU | DIPEA (base) | DMF, NMP | Very high efficiency, fast reactions, low racemization | High cost, potential for side reaction with amine |
| PyBOP | DIPEA (base) | DMF, DCM | High reactivity, stable | Generates carcinogenic HMPA byproduct |
| COMU | DIPEA (base) | DMF, ACN | High solubility, potent activator, safer byproducts than uronium salts | Relatively newer and more expensive |
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in In the context of amide bond formation, microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes, often leading to improved yields and cleaner reaction profiles. nih.gov
The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com For the synthesis of this compound, a mixture of 3,5-dimethoxybenzoic acid, (oxolan-2-yl)methylamine, a suitable coupling reagent (like EDC or a phosphonium/uronium salt), and a base in a high-boiling polar solvent (e.g., DMF, NMP) can be subjected to microwave irradiation.
Typical MAOS conditions for benzamide (B126) synthesis involve temperatures ranging from 100-160°C with reaction times of 5-20 minutes. nih.govresearchgate.net This approach is particularly advantageous for library synthesis and for reactions that are sluggish under conventional heating. The direct coupling of the carboxylic acid and amine can sometimes be achieved under microwave conditions at high temperatures without a coupling reagent, although this is generally less efficient and requires more forcing conditions. nih.gov The use of MAOS offers a green and efficient alternative to conventional methods for the final coupling step.
Stereoselective Synthesis and Chiral Resolution Strategies if Applicable
The molecular structure of this compound features a chiral center at the C2 position of the oxolane (tetrahydrofuran) ring. Consequently, the compound can exist as two distinct enantiomers, (R)- and (S)-isomers. While many commercial preparations are sold as a racemic mixture, the synthesis of enantiomerically pure forms is critical for applications where stereochemistry influences biological activity. Two primary strategies are employed to obtain single enantiomers: direct stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis: A direct asymmetric synthesis aims to create a specific enantiomer from the outset, avoiding the loss of 50% of the material inherent in resolution. This approach typically involves using a chiral starting material or a chiral catalyst. For this specific compound, a key precursor is (oxolan-2-yl)methylamine (also known as tetrahydrofurfurylamine). A stereoselective synthesis could be achieved by:
Utilizing a Chiral Pool: Starting the synthesis from an enantiomerically pure precursor derived from natural sources, such as sugars or amino acids, which already contains the desired stereocenter.
Asymmetric Catalysis: Employing a chiral catalyst to guide the formation of the chiral center in the oxolane ring or in the synthesis of the amine precursor. For instance, the reductive amination of a suitable ketone precursor using a chiral catalyst can yield an enantiomerically enriched amine.
Chiral Resolution Strategies: Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is often more practical when a direct asymmetric synthesis is not readily available.
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic benzamide (if it possesses a suitable acidic or basic handle) or, more commonly, the racemic (oxolan-2-yl)methylamine precursor with a chiral resolving agent. wikipedia.org Resolving agents are enantiomerically pure acids or bases, such as tartaric acid or brucine. wikipedia.org The reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the desired pure enantiomer of the amine, which can then be used to synthesize the final enantiopure benzamide.
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique provides direct separation of enantiomers. rsc.org The racemic mixture is passed through a column containing a chiral stationary phase (CSP). rsc.orgoup.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including benzamide derivatives. rsc.orgnih.gov While highly effective, scaling up HPLC for large quantities can be resource-intensive. nih.gov
The choice between stereoselective synthesis and chiral resolution depends on factors like the availability of chiral precursors, the efficiency of the asymmetric catalyst, and the scalability and cost-effectiveness of the resolution process.
Isolation, Purification, and Scale-Up Considerations for Research Applications
The isolation and purification of this compound from the reaction mixture are critical steps to ensure the high purity required for research applications. The standard procedure follows a typical work-up for amide coupling reactions, involving liquid-liquid extraction and chromatography.
Laboratory-Scale Isolation and Purification: Following the amide coupling reaction, the crude product is typically worked up to remove unreacted starting materials, coupling agents, and byproducts. A common byproduct from carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is the corresponding urea, which must be efficiently removed. peptide.com The general procedure involves:
Quenching and Extraction: The reaction mixture is often quenched with an aqueous solution (e.g., saturated sodium bicarbonate) to stop the reaction and neutralize acidic components. The product is then extracted into an immiscible organic solvent, such as ethyl acetate (B1210297).
Washing: The organic layer is washed sequentially with dilute acid, base, and brine (saturated NaCl solution) to remove residual reagents and water-soluble impurities.
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Chromatographic Purification: The final purification is most commonly achieved by column chromatography on silica (B1680970) gel. A solvent system with a gradient of hexane (B92381) and ethyl acetate is typically used to elute the compound, separating it from any remaining non-polar or highly polar impurities. Optimized conditions can lead to yields exceeding 90%.
Below is an interactive table summarizing the typical laboratory purification protocol.
| Step | Reagent/Technique | Purpose |
| 1. Extraction | Ethyl Acetate & Water/Sat. NaHCO₃ | To separate the desired organic product from the aqueous phase and water-soluble byproducts (e.g., urea from EDCI). |
| 2. Washing | Brine (Saturated NaCl solution) | To remove residual water from the organic layer. |
| 3. Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | To remove trace amounts of water from the organic solvent. |
| 4. Concentration | Rotary Evaporator | To remove the bulk organic solvent to isolate the crude product. |
| 5. Purification | Silica Gel Column Chromatography | To separate the target compound from remaining impurities based on polarity, yielding the pure product. |
Scale-Up Considerations: Transitioning the synthesis from a laboratory bench to a larger scale for extensive research or preclinical studies introduces several challenges. researchgate.netacs.org
Purification Method: While highly effective at the lab scale, column chromatography becomes costly, time-consuming, and generates large volumes of solvent waste at larger scales. chemicalindustryjournal.co.uk Alternative purification methods like crystallization are often preferred for industrial processes due to their efficiency and lower cost. Developing a reliable crystallization procedure would be a key goal for scale-up.
Solvent Management: The large volumes of solvents used in extraction and chromatography necessitate robust solvent recovery and recycling systems to minimize environmental impact and reduce costs. chemicalindustryjournal.co.uk
Process Safety and Efficiency: On a larger scale, heat management during the reaction and work-up becomes more critical. The process must be optimized to ensure consistent yield and purity while maintaining safe operating conditions. acs.org Continuous flow processes are increasingly being explored as a safer and more efficient alternative to traditional batch processing for large-scale synthesis. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing more environmentally benign and sustainable chemical processes. instituteofsustainabilitystudies.comncfinternational.it Green chemistry focuses on minimizing waste, using safer chemicals, and improving energy efficiency. jddhs.com The conventional synthesis, an amide coupling reaction, offers several opportunities for improvement based on these principles.
Analysis of Conventional Synthesis: The standard synthesis involves reacting 3,5-dimethoxybenzoic acid with (oxolan-2-yl)methylamine using a stoichiometric coupling agent like EDCI in a solvent such as dichloromethane (DCM). This approach has several drawbacks from a green chemistry perspective:
Poor Atom Economy: Stoichiometric coupling reagents like carbodiimides generate a significant amount of waste. ucl.ac.uk For every mole of the desired amide product, at least one mole of a urea byproduct is formed, leading to a low atom economy. ucl.ac.uk
Hazardous Solvents: Dichloromethane (DCM) is a commonly used solvent but is classified as a hazardous substance and a potential carcinogen. peptide.com
Waste Generation: The combination of stoichiometric byproducts and the use of large volumes of solvents for reaction and purification contributes to a high E-Factor (Environmental Factor), signifying substantial waste generation.
Sustainable Synthetic Alternatives:
Use of Greener Solvents: A primary goal is to replace hazardous solvents like DCM. nih.gov Safer, bio-based, or more recyclable alternatives are available. For amide bond formation, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or N-butylpyrrolidone (NBP) have been identified as greener substitutes. researchoutreach.orgrgdiscovery.com Water is the ideal green solvent, though its use depends on the solubility of the reactants. nih.gov
Catalytic Amidation Methods: To improve atom economy, catalytic methods that avoid stoichiometric activators are highly desirable.
Biocatalysis: Enzymes such as lipases (e.g., Candida antarctica Lipase B, CALB) can catalyze the direct formation of amide bonds from carboxylic acids and amines, often in green solvents and under mild conditions. nih.govnih.gov This method produces water as the only byproduct, resulting in a significantly higher atom economy. nih.gov
Chemo-catalysis: Direct amidation can also be achieved using catalysts based on elements like boron or zirconium, which facilitate the removal of water without the need for stoichiometric coupling agents. ucl.ac.uk
The table below compares the conventional synthesis with a potential green alternative.
| Feature | Conventional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane (DCM) | 2-MeTHF, CPME, or water |
| Reagents | Stoichiometric EDCI or DCC | Catalytic (e.g., Lipase, Boronic Acid) |
| Primary Byproduct | Urea derivative | Water |
| Atom Economy | Low | High |
| Environmental Impact | High (hazardous solvent, high waste) | Low (safer solvent, minimal waste) |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with modern standards for chemical manufacturing. instituteofsustainabilitystudies.comjddhs.com
Rigorous Structural Elucidation and Conformational Analysis in Research Contexts
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized or isolated compounds. High-resolution techniques in nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of evidence to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. For 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, the ¹H NMR spectrum provides distinct signals for each type of proton. Although complete spectral data is not widely published, typical assignments based on its structure are well-established. For instance, a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) would show characteristic signals for the aromatic protons, the two methoxy (B1213986) groups, and the protons of the N-linked oxolane-methyl group vulcanchem.com. The methoxy groups are expected to appear as sharp singlets, while the aromatic protons would present a specific splitting pattern characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The protons on the oxolane ring and the adjacent methylene (B1212753) linker would exhibit more complex multiplets due to spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.7-7.0 | m | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~4.1 | m | 1H | Oxolane CH |
| ~3.8 | m | 2H | Oxolane CH₂ adjacent to oxygen |
| 3.81 | s | 6H | 3,5-dimethoxy protons (-OCH₃) |
| ~3.5-3.6 | m | 2H | Amide N-CH₂ |
| ~1.8-2.1 | m | 4H | Remaining Oxolane CH₂ protons |
Note: The table presents expected values based on known chemical principles and partial data. Specific values may vary.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum would show distinct resonances for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for the methoxy-substituted, amide-substituted, and unsubstituted positions), the methoxy carbons, and the carbons of the oxolane-methyl substituent.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal which protons are spin-coupled to each other, confirming the connectivity within the oxolane ring and the methylene bridge. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. nih.govnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition.
For this compound, the molecular formula is C₁₄H₁₉NO₄. HRMS analysis using a technique like electrospray ionization (ESI) would detect the protonated molecule [M+H]⁺. The instrument would measure its m/z value with high precision, which can then be compared to the calculated exact mass. This comparison serves as a powerful confirmation of the compound's elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas). researchgate.netacs.org
| Ion | Molecular Formula | Calculated Exact Mass | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₂₀NO₄⁺ | 266.1387 | Expected within ± 5 ppm |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary due to different selection rules. nih.gov
IR Spectroscopy: An IR spectrum of the compound would display characteristic absorption bands confirming key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the amide group (amide I band), typically around 1630-1680 cm⁻¹. Another important band is the N-H stretching vibration of the secondary amide, which would appear as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant peaks include the C-O stretching of the methoxy and oxolane ether groups (around 1050-1250 cm⁻¹) and the C-H stretching of the aromatic and aliphatic parts of the molecule. researchgate.netchemicalbook.comresearchgate.net
Raman Spectroscopy: While an IR spectrum is dominated by polar functional groups, a Raman spectrum provides excellent information on the non-polar parts of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic ring and the C-C backbone of the oxolane ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| C-O Stretch | Ether (Methoxy, Oxolane) | 1050 - 1250 | Strong |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.govnih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density throughout the crystal, allowing for the determination of exact atomic positions, bond lengths, bond angles, and torsional angles. researchgate.netfrontiersin.org
For this compound, a crystal structure would provide definitive proof of its constitution and stereochemistry (if enantiomerically pure). researchgate.net Crucially, it would reveal the solid-state conformation, showing the relative orientation of the dimethoxybenzene ring, the amide plane, and the oxolane ring. Furthermore, X-ray crystallography is the most direct method to observe and characterize both intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds and π-stacking, which govern how the molecules pack together in the crystal lattice. semanticscholar.org Although no crystal structure for this specific compound is publicly available, the technique remains the gold standard for solid-state structural analysis. researchgate.net
Detailed Conformational Analysis and Dynamics of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, leading to a range of possible conformations. Conformational analysis seeks to identify the most stable of these arrangements and understand the energy barriers between them. nih.govacs.org
The bond between the benzene ring and the carbonyl group.
The C-N bond of the amide group, which has partial double-bond character and is typically planar.
The N-CH₂ bond.
The CH₂-oxolane bond.
The relative orientation of these groups is influenced by a balance of steric hindrance and stabilizing non-covalent interactions. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are often used to study these conformational preferences in solution. researchgate.net
Non-covalent interactions play a critical role in stabilizing specific conformations. In this compound, the most significant potential intramolecular interaction is a hydrogen bond. nih.gov
An intramolecular hydrogen bond can form between the amide proton (N-H), which acts as a hydrogen bond donor, and the ether oxygen atom of the oxolane ring, which can act as a hydrogen bond acceptor. semanticscholar.orgnih.gov The formation of this hydrogen bond would create a pseudo-seven-membered ring, significantly restricting the conformational freedom of the N-substituent and stabilizing a folded conformation. The existence and strength of such an interaction can be inferred from IR spectroscopy (a red-shift in the N-H stretching frequency) and ¹H NMR (a downfield shift of the amide proton signal that is less sensitive to concentration changes). researchgate.net While direct experimental evidence for this specific molecule is not available, the presence of such interactions is a common feature in related structures and is a key determinant of their preferred conformation. researchgate.net
A comprehensive search for specific research on the rotational isomerism and solution-phase conformational analysis of this compound did not yield dedicated studies that would provide the detailed, scientifically accurate data required to populate the requested sections on "Rotational Isomerism and Preferred Conformations" and "Solution-Phase Conformations using Advanced NMR Techniques."
Mechanistic Investigations of 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide at the Molecular and Cellular Research Levels
Identification and Characterization of Putative Biological Targets in Recombinant or Cell-Free Systems
The initial step in understanding the mechanism of action of a novel compound is to identify its biological targets. This is typically achieved through a series of in vitro assays using isolated biological components.
Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve incubating the compound of interest with a preparation of isolated receptors, often from recombinant sources, in the presence of a radiolabeled ligand known to bind to the target site. By measuring the displacement of the radioligand, the binding affinity (usually expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.
A thorough search of the scientific literature reveals no published receptor binding assay data for 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE. While numerous studies have investigated the receptor binding profiles of various benzamide (B126) derivatives, particularly at dopamine (B1211576) and serotonin (B10506) receptors, this specific molecule has not been the subject of such investigations.
Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are designed to measure the ability of a compound to interfere with an enzyme's catalytic activity. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
There is currently no publicly available data from enzyme inhibition studies for this compound. The diverse family of benzamide-containing compounds has been shown to inhibit a range of enzymes, but specific kinetic parameters for this molecule have not been reported.
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a protein-ligand interaction. SPR can determine the association and dissociation rate constants, while ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity, enthalpy, and entropy.
As with other experimental data, there are no published reports of SPR or ITC studies conducted on this compound. Such studies would be invaluable in characterizing the molecular details of its interaction with any identified biological targets.
Elucidation of Molecular Recognition and Binding Mechanisms
Once a biological target has been identified, the next step is to understand the precise molecular interactions that govern the binding of the compound.
The binding of a ligand to a protein is a complex interplay of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The 3,5-dimethoxybenzamide (B98736) structure contains potential hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the methoxy (B1213986) oxygens), as well as hydrophobic regions (the benzene (B151609) ring and the oxolane ring). Computational methods, such as molecular docking, are often employed to predict the binding mode and identify key interactions.
While molecular docking studies have been performed on a wide array of benzamide derivatives to predict their binding modes with various targets, no such studies have been specifically published for this compound. Therefore, the specific hydrogen bonding networks and hydrophobic interactions it may form with potential biological targets remain uncharacterized.
Some ligands bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This is known as allosteric binding, and it can modulate the function of the protein by inducing conformational changes. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the protein-ligand complex, revealing any conformational changes induced upon binding.
There is no experimental evidence to suggest whether this compound acts as an allosteric modulator at any target, nor are there any structural biology studies that have elucidated its binding mode.
Downstream Signaling Pathway Modulation in In Vitro Cellular Models
No published research could be identified that investigates the effects of this compound on specific downstream signaling pathways in in vitro cellular models.
Mechanisms of Cellular Response and Phenotypic Changes in Research Systems
There is no available data from research studies describing the cellular responses or phenotypic changes induced by this compound in any research system.
Structure Activity Relationship Sar Studies and Rational Design of Analogues Based on 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide
Systematic SAR Analysis of the Benzamide (B126) Core
The benzamide core serves as the central scaffold, and its structural integrity and electronic properties are paramount. The relative orientation of the phenyl ring and the amide group, as well as the nature of the substituents, dictates the molecule's conformation and interaction potential.
The substitution pattern on the phenyl ring is a critical determinant of a compound's activity. In the parent compound, the two methoxy (B1213986) groups at the 3 and 5 positions are key features. SAR studies on related benzamide series have shown that altering the electronic nature and steric bulk of these substituents can significantly modulate activity.
Electronic Effects : The methoxy groups are electron-donating, which influences the reactivity and electronic distribution of the entire aromatic ring. Replacing them with electron-withdrawing groups, such as nitro or cyano groups, or halogens like fluorine, can alter binding affinities and pharmacokinetic properties. nih.gov For instance, studies on other benzamide series have shown that adding a chlorine atom or a nitro-group to the benzene (B151609) ring can decrease anti-proliferative activity. nih.gov
Hydrogen Bonding Potential : Replacing a methoxy group with a hydroxyl group would introduce a hydrogen bond donor, potentially forming new, favorable interactions with a biological target.
Table 1: Hypothetical SAR of Phenyl Ring Substitutions Based on General Benzamide Research
| Position | Original Substituent | Proposed Modification | Potential Impact | Rationale |
| 3,5 | -OCH₃ | -OH | Introduce H-bond donor capacity | May form new interactions with target |
| 3,5 | -OCH₃ | -F | Increase metabolic stability, alter electronics | Fluorine substitution can block metabolic sites |
| 4 | -H | -Cl, -Br | Modify lipophilicity and electronics | Halogens can alter cell permeability and binding |
| 2 | -H | -CH₃ | Introduce steric bulk | Could force a different torsional angle of the amide |
Importance of the Oxolane Ring and its Linkage Position
The N-[(oxolan-2-yl)methyl] moiety, also known as a tetrahydrofurfuryl group, plays a significant role in the compound's profile, primarily by influencing solubility and providing a key interaction point.
Solubility and Physicochemical Properties : The oxolane (tetrahydrofuran) ring, with its ether oxygen, increases the polarity and aqueous solubility of the molecule compared to a simple alkyl or benzyl (B1604629) substituent. This can be crucial for improving a compound's research utility. The oxolane moiety enhances solubility in polar aprotic solvents. vulcanchem.com
Hydrogen Bond Acceptor : The oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, which may be a critical interaction for biological target engagement. Studies on muscarine (B1676868) analogues have highlighted that the ether oxygen atom is critical for activity. nih.gov
Conformational Restraint : The five-membered ring structure introduces a degree of conformational rigidity to the side chain. The stereocenter at the 2-position of the oxolane ring means the compound can exist as different enantiomers, which may exhibit distinct biological activities.
Linkage Position : The connection at the 2-position of the oxolane ring is specific. Moving the linkage to the 3-position would alter the spatial relationship between the benzamide core and the oxolane oxygen, likely impacting activity significantly.
The amide linker is a cornerstone of the molecule's structure, providing a rigid planar unit that correctly orients the phenyl and oxolane moieties. It also serves as a crucial hydrogen bonding motif.
Hydrogen Bonding : The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are often fundamental to the binding of benzamide-class compounds to their targets. nih.gov
Structural Rigidity : The partial double-bond character of the C-N bond restricts rotation, reducing the conformational flexibility of the molecule. This pre-organization can be entropically favorable for binding.
N-Substitution : In the parent compound, the nitrogen is substituted with the (oxolan-2-yl)methyl group. Further substitution on the nitrogen (e.g., N-methylation) is not possible without creating a quaternary ammonium (B1175870) salt. However, modifying the linker itself—for example, by creating a thioamide or a reverse amide—is a common strategy for creating analogues with different properties. mdpi.com SAR studies on melatonin (B1676174) derivatives showed that N-amide substitutions significantly affected antioxidative activities. mdpi.com
Design and Synthesis of Chemically Diverse Analogues for Research Optimization
The generation of a library of chemically diverse analogues is essential for optimizing the properties of a lead compound. For 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide, this would involve modifications to all three key components of the molecule.
A primary synthetic route involves the amide coupling of 3,5-dimethoxybenzoic acid with (oxolan-2-yl)methanamine. vulcanchem.com This straightforward approach allows for high diversification.
Varying the Benzoic Acid : A wide range of substituted benzoic acids can be used to explore the SAR of the phenyl ring (as discussed in 5.1.1). Commercially available or readily synthesized benzoic acids with different electronic and steric properties can be coupled with (oxolan-2-yl)methanamine.
Varying the Amine : To probe the importance of the oxolane moiety, a library of different amines can be reacted with 3,5-dimethoxybenzoic acid. This could include amines with different ring sizes (e.g., oxetane, oxepane), different heteroatoms (e.g., thiophane), or acyclic ether-containing amines to assess the role of the ring's conformational constraint.
Microwave-Assisted Synthesis : To accelerate the generation of analogues, microwave-assisted organic synthesis can be employed. This technique has been shown to reduce reaction times and improve yields for the synthesis of benzamides, for example, through the ring-opening of oxazolones. researchgate.net
Bioisosteric Replacements and Their Effects on Research-Relevant Activities
Amide Bioisosteres : The amide bond can be susceptible to hydrolysis by metabolic enzymes. Replacing it with a more stable bioisostere can enhance a compound's lifetime in research assays. Common replacements include triazoles, oxadiazoles, or a "reverse amide" (swapping the CO and NH positions), which can maintain key hydrogen bonding patterns while offering greater metabolic stability. researchgate.net
Phenyl Ring Bioisosteres : The phenyl ring can be replaced with various five- or six-membered heteroaromatic rings such as pyridine (B92270), thiophene (B33073), or pyrimidine. This strategy, a form of scaffold hopping, can drastically alter properties like solubility, metabolism, and target interaction by introducing heteroatoms that can act as hydrogen bond acceptors or donors and modify the ring's electronic character.
Methoxy Group Bioisosteres : While the methoxy group is relatively stable, it can be a site of metabolism (O-demethylation). It could be replaced with bioisosteres like an ethyl group (similar size), a methylthio group, or a fluorine atom to block metabolism without drastically altering steric properties.
Table 2: Potential Bioisosteric Replacements for the Target Scaffold
| Original Fragment | Potential Bioisostere | Rationale for Replacement | Reference Principle |
| Amide Linker (-CONH-) | 1,2,4-Triazole | Improve metabolic stability, maintain H-bond features | researchgate.net |
| Phenyl Ring | Pyridine Ring | Introduce H-bond acceptor, improve solubility | |
| Methoxy Group (-OCH₃) | Ethyl Group (-CH₂CH₃) | Remove metabolic liability (O-demethylation) | |
| Oxolane Oxygen | Thiophene Sulfur | Modify polarity and H-bonding capacity | researchgate.net |
Fragment-Based and Scaffold-Hopping Approaches to Generate Novel Research Compounds
For discovering entirely new chemical classes that retain the desired activity, more advanced strategies like fragment-based design and scaffold hopping are employed.
Fragment-Based Approaches : This strategy involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead. In the context of the target compound, one could envision the 3,5-dimethoxyphenyl group and the (oxolan-2-yl)methylamide group as two distinct fragments. These could be used as starting points to build entirely new molecules, for example, by linking the 3,5-dimethoxyphenyl fragment to a different capping group via a novel linker.
Scaffold Hopping : This technique aims to replace the central molecular core (the scaffold) with a structurally different one while preserving the orientation of key functional groups responsible for activity. nih.gov Starting with this compound, a scaffold hop could involve replacing the benzamide core with a thienopyrimidinone or quinazolinone scaffold, as has been successfully applied in other research areas. unica.it This can lead to compounds with completely novel intellectual property, improved properties, and potentially different secondary activities. The goal is to maintain the key pharmacophoric features—such as the relative positions of the aromatic ring, hydrogen bond donors/acceptors, and the polar side chain—on a new, chemically distinct framework. nih.gov
Computational and Theoretical Approaches in the Investigation of 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE. These studies provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic characteristics.
DFT studies are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles of the compound. Furthermore, these calculations can predict the distribution of electron density, which is crucial for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO gap, are key parameters derived from DFT that help in assessing the molecule's kinetic stability and chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Complex Stability
To understand the dynamic behavior of this compound and its interactions with biological macromolecules, molecular dynamics (MD) simulations are employed. These simulations provide a time-resolved view of the molecule's conformational flexibility and the stability of its potential complexes with proteins.
MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein active site. By simulating the system over time, researchers can observe the dynamic changes in the protein-ligand complex, assess the stability of key interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This information is vital for understanding the molecular basis of the ligand's affinity and selectivity for its target.
Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of this compound when it binds to a specific protein target. This method is essential for identifying potential biological targets and for understanding the specific interactions that govern the binding process.
In a typical docking study, the three-dimensional structure of the ligand is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results of molecular docking can reveal the most likely binding mode of the compound and highlight the key amino acid residues involved in the interaction. This information is invaluable for the rational design of more potent and selective analogs. Virtual screening, which involves docking large libraries of compounds against a target, can also help in identifying new potential applications for this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its activity based on its physicochemical properties and structural features.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.
De Novo Design Strategies Guided by Computational Insights
De novo design strategies leverage computational algorithms to generate novel molecular structures with desired properties. Guided by the insights gained from quantum mechanical calculations, molecular dynamics simulations, and molecular docking of this compound, de novo design can be employed to create new molecules with potentially enhanced activity or improved pharmacokinetic profiles.
These computational approaches can generate new chemical entities by assembling molecular fragments or by modifying an existing scaffold, such as that of this compound. The generated structures are then evaluated for their predicted activity and other desirable properties, allowing for the focused synthesis and testing of the most promising candidates.
Preclinical Biological Evaluation and Research Applications of 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide in in Vitro Systems
Cell-Based Assays for Target Engagement and Functional Modulation
Cell-based assays are fundamental in the initial stages of drug discovery and chemical biology to determine how a compound affects cellular processes. For 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE, these assays provide the first insights into its mechanism of action and its potential to engage specific molecular targets within a cellular context.
Reporter Gene Assays for Pathway Activity
Currently, there is a lack of specific, publicly available research detailing the use of this compound in reporter gene assays. These assays are crucial for determining if a compound can modulate the activity of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a pathway-responsive promoter.
Cellular Thermal Shift Assays (CETSA) for Target Engagement
There is no available scientific literature that has employed Cellular Thermal Shift Assays (CETSA) to confirm the direct binding of this compound to a specific protein target within intact cells. CETSA is a powerful method for validating target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.
High-Throughput Screening (HTS) Methodologies for Biological Activity
High-Throughput Screening (HTS) campaigns have been instrumental in identifying novel biologically active compounds. While this compound is listed in several large chemical libraries, such as the Enamine REAL database, specific details regarding its activity in particular HTS campaigns are not widely published. Its inclusion in these libraries suggests it has been screened against a variety of biological targets, but the outcomes of these screens are often proprietary or not yet in the public domain.
Use as a Chemical Probe for Biological Pathway Dissection
A chemical probe is a small molecule used to study the function of a specific protein or pathway. At present, this compound has not been characterized extensively enough in the public scientific literature to be designated as a selective chemical probe for dissecting a specific biological pathway. The development of a chemical probe requires rigorous validation of its selectivity and mechanism of action, which has not yet been reported for this compound.
Application in Advanced In Vitro Disease Models (e.g., organoids, 3D cell cultures)
The application of novel compounds in advanced in vitro models, such as organoids and 3D cell cultures, is a growing area of research that provides more physiologically relevant data than traditional 2D cell culture. There is currently no published research describing the use or effects of this compound in these complex in vitro systems. Such studies would be a future step in evaluating its potential efficacy and mechanism in a disease-relevant context.
Development of Research Tools and Methodological Innovations
The development of new research tools and methodologies is essential for advancing biological science. Small molecules can play a role in this by, for example, being derivatized to create fluorescent probes or affinity matrices. To date, there are no reports in the scientific literature of this compound being used as a foundational scaffold or tool for such methodological innovations.
Advanced Analytical Methodologies for Research and Characterization of 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized compounds and for quantitative analysis in research samples. For 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity.
A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. nih.govsielc.com Isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks, providing a single, sharp peak for the target compound at a specific retention time. nih.gov For more complex samples containing impurities with a wider range of polarities, a gradient elution program, where the proportion of the organic solvent is increased over time, may be necessary to achieve optimal separation.
Detection is commonly performed using an ultraviolet (UV) detector, as the benzamide (B126) chromophore in the molecule absorbs UV light. The method's validation would demonstrate its linearity over a specific concentration range, precision (repeatability), and accuracy. nih.gov The limits of detection (LOD) and quantification (LOQ) establish the method's sensitivity. nih.govnih.gov A well-developed HPLC method can reliably determine the purity of research samples to be greater than 98-99%.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240-320 nm |
| Retention Time | Approximately 6.3 ± 0.2 min |
| Linearity Range | 0.25–20 µg/mL |
| Limit of Detection (LOD) | ~0.1 ng |
| Limit of Quantification (LOQ) | ~0.2 ng |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Studies
For trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) and for the identification of metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. nih.gov
Trace Analysis: Quantitative analysis using LC-MS/MS is typically performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this setup, the first quadrupole of a triple quadrupole mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of this compound. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for one or more specific, high-intensity fragment ions (product ions). This two-stage mass filtering significantly reduces chemical noise and matrix effects, allowing for quantification at very low concentrations. researchgate.net Electrospray ionization (ESI) in positive mode is generally suitable for this class of compounds. A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.govnih.gov This is often mitigated through rigorous sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Metabolite Identification: In drug discovery research, identifying the metabolic fate of a compound is crucial. ijpras.com LC-MS/MS is a powerful tool for this purpose. nih.gov Following incubation of the parent compound in a biological system (e.g., liver microsomes or in vivo studies), samples are analyzed to detect potential metabolites. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can provide accurate mass measurements of metabolite ions, which helps in determining their elemental composition. ijpras.com
Metabolite identification strategies involve searching for predicted metabolic transformations, such as hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). Data-dependent scanning allows the instrument to automatically acquire fragmentation spectra (MS/MS) for any detected potential metabolite peaks. researchgate.net By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification on the molecule can often be deduced. nih.govyoutube.com
| Parameter | Condition for Trace Analysis | Condition for Metabolite ID |
|---|---|---|
| LC Column | C18 (e.g., short column for high throughput) | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | |
| Mass Spectrometer | Triple Quadrupole (QqQ) | Q-TOF or Orbitrap (HRMS) |
| Scan Mode | Selected Reaction Monitoring (SRM) | Full Scan MS with Data-Dependent MS/MS |
| Precursor Ion [M+H]⁺ | Targeted (e.g., m/z 280.15) | Screening for parent and predicted masses |
| Product Ions | Specific fragments for quantification | Full fragmentation pattern for structural elucidation |
Capillary Electrophoresis and Other Separation Techniques for Complex Mixture Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative or complement to HPLC, particularly for the analysis of complex mixtures, isomers, and charged species. nih.govresearchgate.net Its advantages include extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov
In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of analytes in a buffer-filled capillary under the influence of an electric field. usp.org For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the preferred CE mode. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. The neutral analyte partitions between the aqueous buffer and the micelles, and separation occurs based on these differential partitioning coefficients. usp.org
CE is particularly adept at separating structurally similar compounds, such as positional isomers or by-products from a synthesis reaction that might be difficult to resolve by HPLC. nih.gov For instance, impurities arising from alternative starting materials or side reactions could be efficiently separated. Furthermore, by adding chiral selectors (e.g., cyclodextrins) to the running buffer, CE can be used to separate enantiomers, which is relevant as the oxolane ring in the target molecule contains a stereocenter. researchgate.netnih.gov The high efficiency of CE makes it an excellent tool for assessing the purity of the compound in complex research samples where it might be present alongside numerous other components. nih.gov
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules and for assessing their structural integrity. It is also a valuable tool for monitoring the progress of chemical reactions in real-time. nanalysis.comnih.gov
Structural Integrity Assessment: The structure of this compound can be unequivocally confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. mdpi.comresearchgate.net
¹H NMR: The proton spectrum would show characteristic signals: two singlets for the methoxy (B1213986) groups, distinct signals for the aromatic protons on the 3,5-disubstituted ring, and a complex set of multiplets for the methylene (B1212753) and methine protons of the N-[(oxolan-2-yl)methyl] substituent. The amide N-H proton would typically appear as a triplet, coupling to the adjacent methylene protons. chemicalbook.com
¹³C NMR: The carbon spectrum would show distinct resonances for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons (with characteristic shifts for those bearing methoxy groups), the carbons of the oxolane ring, and the methylene bridge carbon. spectrabase.com
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of the molecule, for example, by showing correlations between the amide proton and the carbonyl carbon, or between the methoxy protons and their attached aromatic carbons. mdpi.com
Reaction Monitoring: NMR can be used to monitor the synthesis of the target compound, which is typically formed via an amide coupling reaction. researchgate.net By acquiring ¹H NMR spectra of the reaction mixture at various time points, one can track the disappearance of signals corresponding to the starting materials (e.g., 3,5-dimethoxybenzoic acid and (oxolan-2-yl)methanamine) and the simultaneous appearance and increase in intensity of signals corresponding to the this compound product. nih.govresearchgate.net This allows for the determination of reaction kinetics and optimization of reaction conditions (e.g., time, temperature, catalyst loading) without the need for sample workup and chromatographic analysis. nih.gov
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C2-H, C6-H | ~6.8 - 7.0 | Doublet |
| Aromatic C4-H | ~6.5 - 6.7 | Triplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Amide (N-H) | ~6.5 - 8.0 | Triplet (broad) |
| Oxolane C2-H (CH) | ~4.0 - 4.2 | Multiplet |
| Amide Methylene (N-CH₂) | ~3.4 - 3.6 | Multiplet |
| Oxolane C5-H (O-CH₂) | ~3.7 - 3.9 | Multiplet |
| Oxolane C3/C4-H (-CH₂CH₂-) | ~1.8 - 2.1 | Multiplet |
Future Directions and Emerging Research Avenues for 3,5 Dimethoxy N Oxolan 2 Yl Methyl Benzamide Research
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The diverse pharmacological activities of benzamide (B126) analogues suggest that 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE could interact with a range of biological targets. Future research could focus on screening this compound against various enzymes, receptors, and signaling pathways to uncover novel mechanisms of action.
Potential Therapeutic Areas for Investigation:
Oncology: N-substituted benzamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov For instance, certain sulfamoylbenzamide derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, leading to apoptosis and reduced migration of cancer cells. nih.gov Additionally, some benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, showing anti-proliferative activity against various cancer cell lines. researchgate.netindexcopernicus.com
Metabolic Disorders: The benzamide scaffold is a promising framework for the development of glucokinase activators, which are of interest for the treatment of type 2 diabetes. nih.gov Computational studies on benzamide derivatives have aimed to identify key features for potent glucokinase activation. nih.gov
Neurological Disorders: Benzamide analogues have been investigated for their anticonvulsant properties. walshmedicalmedia.com Furthermore, they have been identified as negative allosteric modulators of human neuronal nicotinic receptors, which could have implications for various central nervous system disorders. nih.gov
Infectious Diseases: Research has shown that N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives possess potential as antimicrobial agents by targeting multidrug efflux pumps. nih.gov Other benzamide derivatives have shown promise as antifungal and insecticidal agents. nih.govnih.gov
Table 1: Examples of Biologically Active Benzamide Derivatives and Their Targets
| Compound Class | Example Compound/Derivative | Biological Target/Activity | Potential Therapeutic Area |
|---|---|---|---|
| Anticancer Agents | N-substituted Sulfamoylbenzamides | STAT3 Signaling Pathway | Cancer |
| N-substituted Benzamides | Histone Deacetylases (HDACs) | Cancer | |
| Antidiabetic Agents | Pyrazole Benzamide Derivatives | Glucokinase Activation | Type 2 Diabetes |
| Anticonvulsants | N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Anticonvulsant Activity | Epilepsy |
| Antimicrobials | N'-benzylidene-3,4-dimethoxybenzohydrazide | Multidrug Efflux Pumps | Infectious Diseases |
| Antifungals | Riparin II-type benzamides | Biofilm Inhibition | Fungal Infections |
Integration with Systems Biology and Omics Approaches for Comprehensive Biological Profiling
A systems biology approach can provide a holistic understanding of the biological effects of this compound. researchgate.net By integrating data from genomics, proteomics, and metabolomics, researchers can construct a comprehensive profile of the compound's interactions within a biological system. drugtargetreview.com
Key "Omics" technologies that could be applied include:
Transcriptomics: Analyzing changes in gene expression in response to the compound can help identify affected pathways and potential mechanisms of action.
Proteomics: Mass spectrometry-based proteomics can identify the protein targets of the compound and reveal its impact on cellular protein networks. drugtargetreview.com
Metabolomics: Studying the changes in metabolic profiles can provide insights into the functional consequences of the compound's activity.
This integrated approach can help in the identification of both on-target and off-target effects, contributing to a more complete pharmacological profile. drugtargetreview.comnih.gov
Development of Advanced Analogues with Enhanced Specificity or Potency for Research Applications
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, the synthesis and evaluation of a library of analogues could lead to the discovery of compounds with improved properties.
Potential Modifications for Analogue Development:
Substitution on the Benzene (B151609) Ring: Altering the position and nature of the methoxy (B1213986) groups, or introducing other substituents, could modulate the compound's activity and selectivity.
Modification of the Oxolane Moiety: Changes to the tetrahydrofuran (B95107) ring, such as altering its stereochemistry or introducing substituents, could influence target binding and pharmacokinetic properties.
Alterations to the Amide Linker: Modifying the linker between the benzoyl and oxolane moieties could impact the compound's conformational flexibility and interactions with its biological target.
The development of such analogues would be instrumental in elucidating the key structural features required for biological activity and for creating more potent and selective research tools.
Application in Cutting-Edge Preclinical Research Models for Disease Mechanism Studies
Once a biological activity is established, this compound and its optimized analogues could be utilized in advanced preclinical models to probe disease mechanisms.
Examples of Preclinical Models:
Cell-based Assays: High-throughput screening of the compound against various cell lines can help to identify its cellular effects and potential therapeutic applications.
Animal Models: In vivo studies in relevant animal models of disease, such as xenograft models for cancer or models of metabolic disorders, can provide crucial information on the compound's efficacy. For example, in vivo studies with an N-substituted sulfamoylbenzamide demonstrated its ability to suppress tumor growth in nude mice. nih.gov
3D Organoid Cultures: These models more closely mimic the in vivo environment and can provide more predictive data on the compound's effects in human tissues.
The use of such models will be essential for validating the therapeutic potential of this compound and for understanding its role in complex biological processes.
Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery
The exploration of this compound's potential would greatly benefit from a collaborative and interdisciplinary approach, bringing together experts from various fields.
Key Areas for Collaboration:
Medicinal Chemistry and Organic Synthesis: For the design and synthesis of novel analogues.
Molecular and Cellular Biology: To investigate the compound's mechanism of action at the molecular and cellular levels.
Pharmacology and Toxicology: To assess the compound's efficacy and safety in preclinical models.
Computational Biology and Bioinformatics: For in silico modeling, target prediction, and analysis of "omics" data. nih.gov
Chemical Biology: To develop chemical probes and tools to study the compound's interactions in living systems. frontiersin.orgnih.gov
Such collaborations are essential for accelerating the pace of discovery and for translating basic research findings into potential therapeutic applications. openaccessgovernment.orguu.nl
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via amide bond formation between 3,5-dimethoxybenzoic acid derivatives and oxolane-methylamine intermediates. A general protocol involves activating the carboxylic acid with oxalyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride or active ester, followed by coupling with the amine in anhydrous dichloromethane or THF. Catalytic DMAP or triethylamine improves yields by scavenging HCl . Optimization may include solvent selection (e.g., dioxane for polar intermediates) and temperature control (0°C for exothermic steps). Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for purification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include methoxy protons (δ ~3.8 ppm, singlet), oxolane methylene protons (δ ~3.5–4.0 ppm, multiplet), and aromatic protons (δ ~6.5–7.0 ppm, meta-coupled doublets). Carbon signals for carbonyl (δ ~165–170 ppm) and oxolane carbons (δ ~70–80 ppm) are diagnostic .
- HRMS : Exact mass calculation (e.g., [M+Na]+) confirms molecular formula. For C₁₅H₁₉NO₄, expected m/z ≈ 296.1263 .
- IR : Amide C=O stretch (~1650 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) are critical .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Crystallization : Use slow evaporation in ethanol/water (8:2) to grow monoclinic crystals.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N-H···O interactions) validate molecular packing . Discrepancies in torsion angles (e.g., oxolane ring puckering) require iterative SHELXL refinement .
Q. What computational methods are suitable for analyzing the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate rotational barriers. Furanose ring puckering (C2′-endo vs. C3′-endo) can be assessed via dihedral angle analysis .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) using AMBER force fields. RMSD plots over 50 ns trajectories identify stable conformers .
Q. How can contradictory bioactivity data for this compound be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across ≥3 independent trials. Use positive controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Compare IC₅₀ values with analogs (e.g., 3,4,5-trimethoxy derivatives) to identify substituent effects. For example, oxolane-methyl groups may enhance membrane permeability but reduce target affinity .
- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins PanLabs®) to rule out non-specific binding .
Analytical and Experimental Design
Q. What chromatographic methods are recommended for purity analysis of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 20 min. Retention time ~12–14 min .
- LC-MS : ESI+ mode with m/z 296.1 [M+H]+. Monitor for impurities (e.g., unreacted amine at m/z 102.1) .
Q. How should researchers design in vivo studies to assess the neuropharmacological potential of this compound?
- Methodological Answer :
- Dosing : Administer intraperitoneally (1–10 mg/kg) in C57BL/6 mice. Pre-test solubility in 10% DMSO/saline .
- Behavioral Assays : Use open-field tests for locomotion and elevated plus maze for anxiety. Include sensorimotor response controls (e.g., acoustic startle) to exclude confounding effects .
- Toxicology : Measure plasma AST/ALT levels post-treatment. Histopathology of liver/kidney tissues identifies organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
